molecular formula C18H14F3N3O2S B1224483 5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B1224483
M. Wt: 393.4 g/mol
InChI Key: MNGXUGSTRXRLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound featuring a pyridine ring substituted with a benzyl group, a methyl group, and a trifluoromethyl group. This compound also contains a diazinane ring with sulfanylidene and dione functionalities. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

5-[1-benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H14F3N3O2S/c1-10-7-12(14-15(25)22-17(27)23-16(14)26)8-13(18(19,20)21)24(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,22,23,25,26,27)

InChI Key

MNGXUGSTRXRLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of Substituents: The benzyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Formation of the Diazinane Ring: This involves cyclization reactions, often under acidic or basic conditions.

    Introduction of Sulfanylidene and Dione Functionalities: These groups are introduced through oxidation and thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.

    Reduction: Reduction reactions can target the dione functionalities.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Drug Development:

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic agents.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the diazinane ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic ring structures and biological activities.

    Benzimidazole Derivatives: Known for their diverse biological activities and structural similarities.

Uniqueness

The uniqueness of 5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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